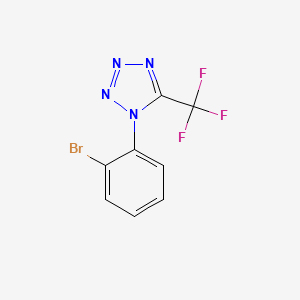

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” is a chemical compound that contains a bromophenyl group, a trifluoromethyl group, and a tetrazole group. The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromophenyl group would contribute to the aromaticity of the compound, while the trifluoromethyl group would introduce a degree of electronegativity due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl, trifluoromethyl, and tetrazole groups. The bromine atom in the bromophenyl group could potentially be a site of reactivity, as bromine is a good leaving group . The trifluoromethyl group could potentially influence the compound’s reactivity due to the presence of the highly electronegative fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl, trifluoromethyl, and tetrazole groups could potentially influence properties such as the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Multifunctional Mononuclear Complexes

Research has focused on synthesizing multifunctional mononuclear complexes involving bisthienylethenes and cobalt(II) complexes, demonstrating slow magnetic relaxation and photochromic behavior. The study showcases the potential of substituents like the bromo group in influencing the crystal structure, magnetic relaxation, and photochromic properties of such complexes. This underscores the versatility of bromophenyl compounds in designing materials with specific electronic and optical functionalities (Cao, Wei, Li, & Gu, 2015).

Coordination Chemistry of Perfluoroaryl-1H-Tetrazoles

Efforts to synthesize fluorinated 5-aryl-1H-tetrazoles have led to the successful preparation of compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole and their Cu complexes. This area of research reveals the significance of perfluoroaryl tetrazoles in coordination chemistry, offering insights into the structural and electronic properties of these complexes and their negligible superexchange between metal ions, which is crucial for understanding their magnetic and electronic behaviors (Gerhards et al., 2015).

Tetrazoles via Multicomponent Reactions

The synthesis of tetrazole derivatives through multicomponent reactions (MCRs) has been reviewed, highlighting the importance of tetrazole scaffolds in medicinal chemistry and drug design due to their bioisosterism, metabolic stability, and physicochemical properties. This research emphasizes the innovative synthetic pathways to access diverse tetrazole scaffolds, contributing to the advancement of pharmaceutical chemistry and materials science (Neochoritis, Zhao, & Dömling, 2019).

Inhibition Mechanism for Copper Corrosion

Investigations into the corrosion inhibition mechanism of 5-phenyltetrazole derivatives for copper in sulfuric acid medium have provided valuable insights into the protective capabilities of these compounds. This research not only showcases the effectiveness of such inhibitors in reducing corrosion but also contributes to the understanding of their adsorption behavior and interaction with metal surfaces, which is vital for the development of more efficient corrosion inhibitors (Tan et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The study and application of “1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole” could potentially be a topic of future research, particularly in the field of medicinal chemistry. Compounds with similar structures have been studied for their potential use in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-5-(trifluoromethyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWJXGMBZLGERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)

![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)

![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)

![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2969755.png)